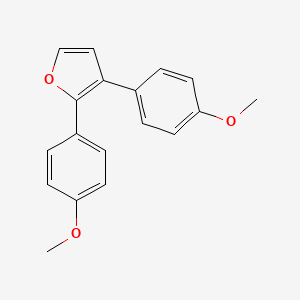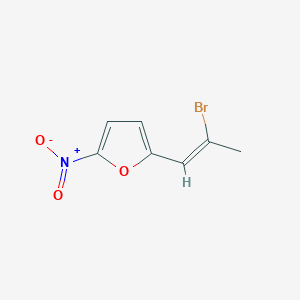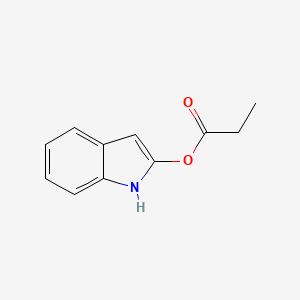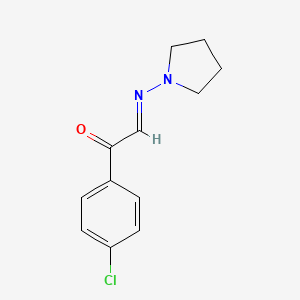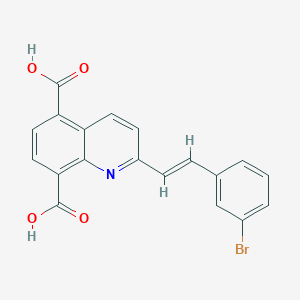
2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of styrene followed by a coupling reaction with quinoline-5,8-dicarboxylic acid. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the styryl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted quinoline derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of Jumonji domain-containing protein 3 (JMJD3), which plays a role in the demethylation of lysine 27 on histone H3 (H3K27). This interaction affects gene expression and can alter cellular memory and reprogram cellular fate . The compound’s effects are mediated through its binding to the active site of JMJD3, inhibiting its enzymatic activity .
Comparaison Avec Des Composés Similaires
2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid can be compared with other quinoline derivatives such as:
3-(2,4-Dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acid: This compound also shows inhibitory activity against JMJD3 but with different selectivity and potency.
2-Arylquinoline derivatives: These compounds exhibit selectivity in binding to estrogen receptors and have different biological activities compared to this compound.
The uniqueness of this compound lies in its specific structure, which confers distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C19H12BrNO4 |
|---|---|
Poids moléculaire |
398.2 g/mol |
Nom IUPAC |
2-[(E)-2-(3-bromophenyl)ethenyl]quinoline-5,8-dicarboxylic acid |
InChI |
InChI=1S/C19H12BrNO4/c20-12-3-1-2-11(10-12)4-5-13-6-7-14-15(18(22)23)8-9-16(19(24)25)17(14)21-13/h1-10H,(H,22,23)(H,24,25)/b5-4+ |
Clé InChI |
RZMSRIDFVLSIFD-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)/C=C/C2=NC3=C(C=CC(=C3C=C2)C(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)Br)C=CC2=NC3=C(C=CC(=C3C=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


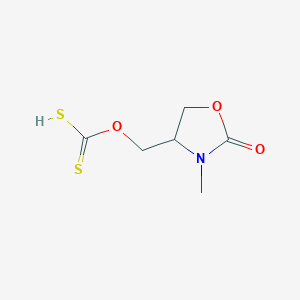
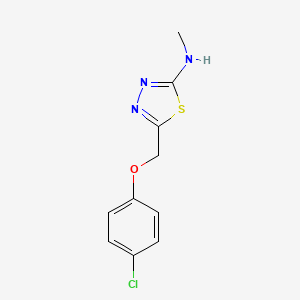
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)
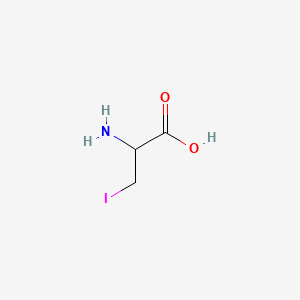

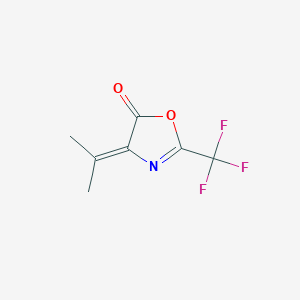
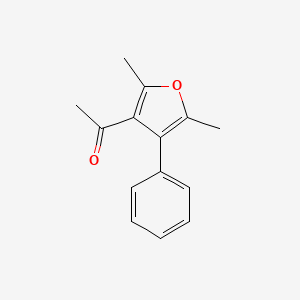
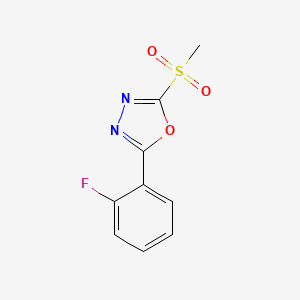
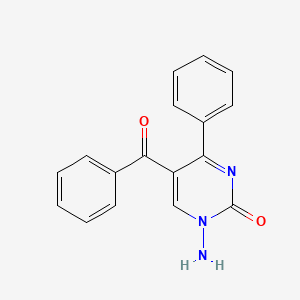
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
